molecular formula C26H25N3O2S B11237662 3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B11237662
M. Wt: 443.6 g/mol
InChI Key: DQVKWHBFOOKMBA-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that features a unique structure combining a dibenzo[b,e][1,4]diazepine core with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This can be achieved through a series of condensation reactions involving appropriate amines and carbonyl compounds. The thiophene ring is then introduced via a cyclization reaction, often using sulfur-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its combination of a dibenzo[b,e][1,4]diazepine core with a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

9,9-dimethyl-7-oxo-N-phenyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C26H25N3O2S/c1-26(2)15-19-23(21(30)16-26)24(22-13-8-14-32-22)29(20-12-7-6-11-18(20)28-19)25(31)27-17-9-4-3-5-10-17/h3-14,24,28H,15-16H2,1-2H3,(H,27,31)

InChI Key

DQVKWHBFOOKMBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4)C5=CC=CS5)C(=O)C1)C

Origin of Product

United States

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